molecular formula C21H18O5 B2700057 ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-87-7

ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2700057
CAS No.: 620547-87-7
M. Wt: 350.37
InChI Key: QFOQOJWPSGZFFX-CVCOPPNTSA-N
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Description

The compound “ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate, was synthesized by stirring a solution of 7-hydroxycoumarin in dry acetone, to which potassium carbonate and ethyl chloroacetate were added .


Molecular Structure Analysis

The molecular structure of such compounds can be complex. For example, in the title compound, C13H12O5, the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. Unfortunately, there is limited information available about the specific reactions involving "this compound" .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by their molecular structure. Unfortunately, there is limited information available about the specific physical and chemical properties of "this compound" .

Scientific Research Applications

Novel Synthetic Routes and Chemical Properties

  • The synthesis and characterization of compounds structurally related to ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate often involve exploring novel synthetic routes or understanding unique chemical properties. For instance, efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts have been explored to facilitate the synthesis of various esters, demonstrating the versatility of carbene catalysts in organic synthesis (Grasa, Nolan, Gueveli, & Singh, 2003).

Heterocyclic Chemistry

  • Research into the synthesis of heterocyclic compounds, such as the creation of pyrrolo[2,1-b]thiazol-3-one derivatives, highlights the interest in developing new compounds for potential pharmaceutical applications. These studies involve reactions of specific esters with other chemical entities to produce compounds with complex heterocyclic structures, which are often of interest in drug discovery and development (Tverdokhlebov et al., 2005).

Crystallography and Structure Elucidation

  • The crystal structure analysis of compounds similar to this compound provides insights into their molecular geometry, electronic structure, and potential interactions. This information is crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Li et al., 2015).

Potential Medicinal Chemistry Applications

  • Some research efforts focus on the synthesis and evaluation of novel compounds for their potential therapeutic effects. Although directly related research on this compound was not found, similar compounds have been studied for their anti-rheumatic potential, highlighting the broader interest in developing new therapeutic agents from complex organic molecules (Sherif & Hosny, 2014).

Environmental and Green Chemistry

  • Research into environmentally benign synthetic methods is also relevant. For example, the development of efficient alcohol oxidation systems that utilize recyclable hypervalent iodine(III) reagents in ethyl acetate, an environmentally friendly solvent, demonstrates the ongoing efforts to make chemical synthesis more sustainable (Li & Zhang, 2009).

Mechanism of Action

The mechanism of action of such compounds can depend on their structure and the context in which they are used. Unfortunately, there is limited information available about the specific mechanism of action of "ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" .

Safety and Hazards

The safety and hazards associated with such compounds can depend on their physical and chemical properties. For example, ethyl acetate, a related compound, is highly flammable and may be harmful if inhaled .

Future Directions

The future directions for research on such compounds can depend on their potential applications and the current state of knowledge about their properties and behavior. Unfortunately, there is limited information available about the specific future directions for "ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" .

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-2-24-20(22)14-25-16-11-12-17-19(13-16)26-18(21(17)23)10-6-9-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3/b9-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOQOJWPSGZFFX-CVCOPPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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